Tetrachloroveratrole

Bioconcentration Aquatic Toxicology Environmental Fate

Tetrachloroveratrole (944-61-6) is the definitive reference standard for quantifying chloroveratrole residues in biota near pulp mills. With log BCF 4.4 (zebrafish) and detection up to 400 μg·kg⁻¹ in fish, this certified standard ensures accurate quantification of this high-bioaccumulation metabolite. Its distinct GC retention index on SE-30 and well-defined log Kow (~4.86) make it essential for calibrating environmental fate models and verifying chromatographic resolution. Using the exact CAS-verified isomer prevents experimental error from incorrect chlorination patterns.

Molecular Formula C8H6Cl4O2
Molecular Weight 275.9 g/mol
CAS No. 944-61-6
Cat. No. B1614509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrachloroveratrole
CAS944-61-6
Molecular FormulaC8H6Cl4O2
Molecular Weight275.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC
InChIInChI=1S/C8H6Cl4O2/c1-13-7-5(11)3(9)4(10)6(12)8(7)14-2/h1-2H3
InChIKeyNCYHCGGUQGDEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.76e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Tetrachloroveratrole (CAS 944-61-6): Core Chemical Identity and Baseline Characteristics for Scientific Procurement


Tetrachloroveratrole (1,2,3,4-tetrachloro-5,6-dimethoxybenzene) is a fully chlorinated dimethoxybenzene derivative with the molecular formula C₈H₆Cl₄O₂ and a molecular weight of 275.94 g/mol [1]. It is primarily recognized as an environmental transformation product arising from the bacterial O‑methylation of tri‑ and tetrachloroguaiacols, compounds formed during wood pulp bleaching in the paper manufacturing industry [2]. As a neutral, lipophilic organic compound, it belongs to the broader class of halomethoxybenzenes and serves as a critical reference standard for analytical method development, environmental fate studies, and toxicological assessments in pulp mill effluent research [3].

Why Tetrachloroveratrole (CAS 944-61-6) Cannot Be Interchanged with Other Chloroveratroles or Chloroanisoles in Research and Industrial Applications


Despite structural similarities within the chloroveratrole and chloroanisole families, tetrachloroveratrole exhibits distinct physicochemical properties and biological activities that preclude simple substitution. Differences in the degree and pattern of chlorine substitution directly influence key parameters such as aqueous solubility, lipophilicity (log Kow), Henry's law constant, bioconcentration potential, and toxicity to aquatic organisms [1]. For instance, the presence of a fourth chlorine atom on the aromatic ring significantly alters the compound's environmental partitioning behavior and metabolic stability compared to its trichlorinated analog, leading to divergent fates in environmental compartments and distinct responses in bioassays [2]. Procurement of a specific chloroveratrole isomer or homolog without verifying the exact CAS number can therefore introduce substantial experimental error and invalidate comparative studies.

Quantitative Differentiation Guide: Tetrachloroveratrole (CAS 944-61-6) vs. Key Comparators for Evidence-Based Scientific Selection


Bioconcentration Potential: Tetrachloroveratrole vs. 3,4,5-Trichloroveratrole

Tetrachloroveratrole exhibits a significantly higher bioconcentration factor (BCF) in zebrafish than its trichlorinated analog, 3,4,5-trichloroveratrole. In controlled laboratory studies with zebrafish (Brachydanio rerio), the logarithmic BCF (total wet weight) was determined to be 4.4 for tetrachloroveratrole, compared to 3.5 for 3,4,5-trichloroveratrole [1]. This nearly order-of-magnitude difference in bioaccumulation potential indicates that tetrachloroveratrole partitions more readily into biological tissues, which is critical for environmental risk assessments and the selection of appropriate analytical standards for residue monitoring in aquatic organisms.

Bioconcentration Aquatic Toxicology Environmental Fate

Aquatic Toxicity Thresholds: Tetrachloroveratrole vs. 3,4,5-Trichloroveratrole vs. Pentachloroanisole

In comparative toxicity assessments using zebrafish embryos and larvae, tetrachloroveratrole exhibited a threshold toxic concentration of 100 μg·L⁻¹. This is markedly more toxic than its immediate precursor analog, 3,4,5-trichloroveratrole, which had a threshold of 450 μg·L⁻¹, but significantly less toxic than the fully chlorinated anisole derivative, pentachloroanisole, with a threshold of 2.8 μg·L⁻¹ [1]. These data demonstrate that the toxic potency among chloromethoxybenzenes is not a simple function of chlorine count but is highly dependent on the specific substitution pattern and the presence of the second methoxy group, making compound-specific toxicity data essential for hazard characterization.

Aquatic Toxicology Developmental Toxicity Environmental Risk Assessment

Environmental Detection and Tissue Residues: Tetrachloroveratrole vs. 3,4,5-Trichloroveratrole in Field-Collected Fish

In fish sampled from localities receiving bleached kraft pulp mill effluent, tetrachloroveratrole was detected at concentrations ranging from 40 to 400 μg·kg⁻¹ liver fat, whereas 3,4,5-trichloroveratrole was found at lower concentrations of 5 to 150 μg·kg⁻¹ liver fat [1]. Both compounds were absent in fish from uncontaminated reference sites. This field-validated accumulation profile corroborates the higher bioconcentration factor measured in the laboratory and underscores the importance of including tetrachloroveratrole as a specific analytical target in monitoring programs for pulp mill discharges.

Environmental Monitoring Residue Analysis Pulp Mill Effluent

Anaerobic Biodegradation Rate: Tetrachloroveratrole vs. Tetrachloroguaiacol

Under anaerobic conditions using stable bacterial consortia, the rate of mono‑de‑O‑methylation—a key detoxification step—was observed to follow the order: 4,5,6‑trichloroguaiacol > 3,4,5‑trichloroguaiacol ≈ 3,4,5‑trichloroveratrole ≈ tetrachloroveratrole > tetrachloroguaiacol [1]. This places tetrachloroveratrole among the more rapidly O‑demethylated substrates in this series, in contrast to tetrachloroguaiacol, which was metabolized more slowly. The data suggest that the veratrole (dimethoxy) structure is more readily de‑O‑methylated than the corresponding guaiacol (monomethoxy) analog, and that further chlorination (tetra‑ vs. tri‑) does not substantially impede this initial transformation step.

Anaerobic Biodegradation O‑Demethylation Metabolite Fate

Environmental Detection and Tissue Residues: Tetrachloroveratrole vs. 3,4,5-Trichloroveratrole in Field-Collected Fish

In fish sampled from localities receiving bleached kraft pulp mill effluent, tetrachloroveratrole was detected at concentrations ranging from 40 to 400 μg·kg⁻¹ liver fat, whereas 3,4,5-trichloroveratrole was found at lower concentrations of 5 to 150 μg·kg⁻¹ liver fat [1]. Both compounds were absent in fish from uncontaminated reference sites. This field-validated accumulation profile corroborates the higher bioconcentration factor measured in the laboratory and underscores the importance of including tetrachloroveratrole as a specific analytical target in monitoring programs for pulp mill discharges.

Environmental Monitoring Residue Analysis Pulp Mill Effluent

Henry's Law Constant: Tetrachloroveratrole vs. 3,4,5-Trichloroveratrole

The Henry's law solubility constant (Hscp) at 298.15 K, a measure of a compound's tendency to partition from water to air, has been reported as 9.1 × 10⁻² mol·m⁻³·Pa⁻¹ for tetrachloroveratrole [1], compared to 2.7 × 10⁻¹ mol·m⁻³·Pa⁻¹ for 3,4,5-trichloroveratrole [2]. The lower Henry's law constant for the tetrachlorinated compound indicates a reduced tendency to volatilize from aqueous solution, implying that tetrachloroveratrole will have a longer residence time in water bodies and a lower propensity for long-range atmospheric transport relative to its trichlorinated analog. This physicochemical differentiation is critical for accurate multimedia environmental fate modeling.

Air-Water Partitioning Environmental Transport Physicochemical Properties

Optimal Application Scenarios for Tetrachloroveratrole (CAS 944-61-6) in Environmental and Analytical Sciences


Quantitative Reference Standard for Bioaccumulation Studies in Aquatic Food Webs

Given its established bioconcentration factor (log BCF = 4.4 in zebrafish) and its detection in field-collected fish at concentrations up to 400 μg·kg⁻¹ liver fat, tetrachloroveratrole is the optimal analytical standard for calibrating methods used to quantify chloroveratrole residues in aquatic biota exposed to pulp mill effluents. Using a certified reference material of tetrachloroveratrole ensures accurate quantification of this specific, high‑BCF metabolite in tissue extracts, which is essential for risk assessments mandated by environmental regulatory agencies [1].

Calibration Standard for Gas Chromatographic Separation of Chlorinated Veratroles in Complex Environmental Matrices

The distinct retention behavior of tetrachloroveratrole on capillary columns such as SE-30, where chlorinated veratroles elute in order of increasing chlorination degree, makes it an indispensable reference compound for optimizing GC methods. Its retention index and elution order relative to other chlorinated veratroles have been characterized, enabling its use as a definitive marker for verifying column performance and ensuring the resolution of closely eluting isomers in environmental extracts [1].

Positive Control for Anaerobic Biodegradation Studies of Halomethoxybenzenes

As a compound that undergoes relatively rapid mono‑de‑O‑methylation under anaerobic conditions (comparable to trichloroveratroles and faster than tetrachloroguaiacol), tetrachloroveratrole serves as an appropriate positive control substrate in experiments investigating the O‑demethylation activity of anaerobic microbial consortia. Its use allows researchers to benchmark the metabolic activity of newly enriched cultures against a well‑characterized substrate with established transformation kinetics [2].

Surrogate Standard for Multimedia Environmental Fate Modeling in Pulp Mill Effluent Impact Assessments

Owing to its unique combination of moderate aqueous solubility (1.59 mg·L⁻¹), low Henry's law constant (9.1 × 10⁻² mol·m⁻³·Pa⁻¹), and high lipophilicity (log Kow ≈ 4.86), tetrachloroveratrole is a valuable surrogate compound for calibrating fugacity‑based environmental fate models (e.g., Level III multimedia models). Its well‑defined physicochemical parameters allow for more accurate prediction of the distribution of similar halomethoxybenzenes among water, sediment, and biota compartments in receiving waters affected by pulp and paper mill discharges [3].

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